molecular formula C27H54Gd B13394392 Gadolinium;1,2,3,4-tetramethylcyclopentane

Gadolinium;1,2,3,4-tetramethylcyclopentane

Cat. No.: B13394392
M. Wt: 536.0 g/mol
InChI Key: VWGZCOPOGBCCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C27H54Gd

Molecular Weight

536.0 g/mol

IUPAC Name

gadolinium;1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/3C9H18.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6-9H,5H2,1-4H3;

InChI Key

VWGZCOPOGBCCAI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium;1,2,3,4-tetramethylcyclopentane typically involves the coordination of gadolinium ions with the organic ligand. One common method is to react gadolinium chloride with 1,2,3,4-tetramethylcyclopentane in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination chemistry techniques. The process includes the purification of gadolinium salts, followed by their reaction with the organic ligand in high-purity solvents. The resulting product is then purified through crystallization or chromatography to obtain the desired compound with high purity .

Mechanism of Action

The mechanism of action of gadolinium;1,2,3,4-tetramethylcyclopentane involves its interaction with molecular targets through coordination chemistry. Gadolinium ions can bind to various biomolecules, altering their magnetic and luminescent properties. This interaction is crucial for its use as an MRI contrast agent, where gadolinium enhances the contrast of images by affecting the relaxation times of water protons in tissues . The organic ligand helps stabilize the gadolinium ion and modulate its reactivity .

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